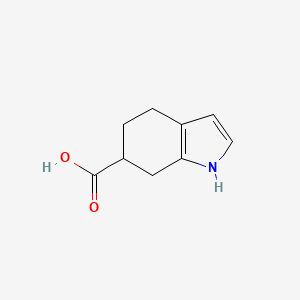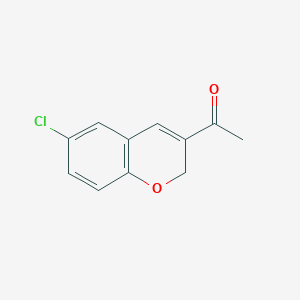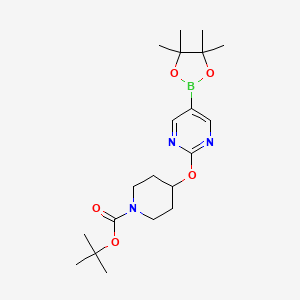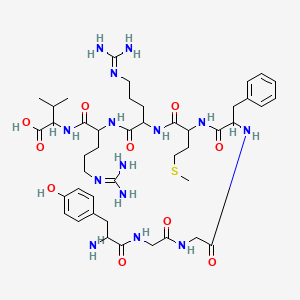
4,5,6,7-tetrahydro-1H-indole-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6,7-Tetrahydro-1H-indole-6-carboxylic acid is a heterocyclic organic compound that belongs to the indole family Indoles are significant due to their presence in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-tetrahydro-1H-indole-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reduction of indole-6-carboxylic acid derivatives using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas. This process selectively reduces the double bonds in the 4,5,6,7 positions while preserving the carboxylic acid group.
Industrial Production Methods: Industrial production often scales up the laboratory methods, utilizing continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation and advanced catalytic systems can enhance efficiency and reduce production costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of various oxidized derivatives.
Reduction: Further reduction of the compound can be achieved using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), which can reduce the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions are common, where the indole ring can be functionalized using reagents such as halogens (e.g., bromine) or nitro groups under acidic conditions.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Halogens in the presence of Lewis acids like aluminum chloride (AlCl₃).
Major Products:
- Oxidized derivatives such as indole-6-carboxylic acid derivatives.
- Reduced products like 4,5,6,7-tetrahydro-1H-indole-6-methanol.
- Substituted indoles with various functional groups.
Scientific Research Applications
Chemistry: In synthetic organic chemistry, 4,5,6,7-tetrahydro-1H-indole-6-carboxylic acid serves as a building block for the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives are often screened for activity against various pathogens and cancer cell lines.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They may act as lead compounds in the development of new drugs targeting specific biological pathways.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it a valuable intermediate in various chemical processes.
Mechanism of Action
The biological activity of 4,5,6,7-tetrahydro-1H-indole-6-carboxylic acid and its derivatives is often mediated through interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in critical cellular processes. The compound’s indole ring structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-2-carboxylic acid: Another indole derivative with different substitution patterns.
Tryptophan: An essential amino acid with an indole ring structure.
Comparison: 4,5,6,7-Tetrahydro-1H-indole-6-carboxylic acid is unique due to its partially saturated ring, which imparts different chemical reactivity compared to fully aromatic indoles. This saturation can influence its biological activity and stability, making it distinct from other indole derivatives.
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
4,5,6,7-tetrahydro-1H-indole-6-carboxylic acid |
InChI |
InChI=1S/C9H11NO2/c11-9(12)7-2-1-6-3-4-10-8(6)5-7/h3-4,7,10H,1-2,5H2,(H,11,12) |
InChI Key |
MZNDUPHQKXDHKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1C(=O)O)NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(Difluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B12111135.png)


![(2-[(4-Phenylpiperazin-1-YL)sulfonyl]ethyl)amine](/img/structure/B12111150.png)
![2-(4-Methoxy-benzyl)-8-oxa-2-aza-spiro[4.5]decane-4-carboxylic acid hydrochloride](/img/structure/B12111156.png)
![Ethyl 3-benzoyl-3-azaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dithiolane]-7-carboxylate](/img/structure/B12111173.png)

![Propanoic acid, 2-[[1-methyl-2-[(1-methylbutyl)amino]-2-oxoethyl]thio]-](/img/structure/B12111192.png)





